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Compound of Interest

Compound Name: 2-Amino-2-indancarboxylic acid

Cat. No.: B050736

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analysis of the crystal
structure of 2-Amino-2-indancarboxylic acid. Despite the absence of a publicly available,
experimentally determined crystal structure for this specific molecule, this document outlines
the theoretical structural parameters, details the general experimental protocols for its
determination via single-crystal X-ray diffraction, and presents visualizations of its molecular
structure and the analytical workflow. This guide serves as a valuable resource for researchers
interested in the conformational properties of constrained amino acids and the methodologies
for their structural elucidation.

Introduction

2-Amino-2-indancarboxylic acid is a non-proteinogenic, conformationally constrained amino
acid. Its rigid indane framework makes it a valuable building block in medicinal chemistry for
the design of peptides and peptidomimetics with defined secondary structures. Understanding
its three-dimensional structure is crucial for rational drug design and for predicting its influence
on the conformation of larger molecules. This guide addresses the structural analysis of 2-
Amino-2-indancarboxylic acid, providing both theoretical data and a detailed description of
the experimental procedures required for its empirical determination.

Predicted Crystallographic and Molecular Data
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In the absence of an experimentally determined crystal structure from public databases, the

following tables summarize predicted or theoretical data for 2-Amino-2-indancarboxylic acid.

These values are derived from computational chemistry models and typical bond lengths and

angles for similar molecular fragments.

Table 1: Predicted Crystallographic Data

Parameter

Predicted Value

Crystal System

Monoclinic or Orthorhombic (Hypothetical)

Space Group

P21/c or Pca2i (Hypothetical)

a (A) 10.5 - 12.5 (Estimated)

b (A) 5.0 - 7.0 (Estimated)

c (A 14.0 - 16.0 (Estimated)

a (°) 90

B () 95 - 105 (Estimated for Monoclinic)
y () 90

Volume (A3) 750 - 1300 (Estimated)

V4 4 (Hypothetical)

Table 2: Key Predicted Intramolecular Bond Lengths and Angles
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Bond/Angle

Predicted Value

Bond Lengths (A)

C(sp?3)-C(sp?) (indan) 1.52-1.55
C(sp3)-C(ar) 1.50-1.53
C(ar)-C(ar) 1.38-1.41
Ca-C(carboxyl) 1.52-1.55
Ca-N 1.46-1.49
C=0 1.20-1.23
C-O 1.30-1.33
**Bond Angles (°) **

C-Co-C ~109.5
N-Ca-C(carboxyl) ~110
O-C-0O (carboxyl) ~125

Experimental Protocols for Crystal Structure

Determination

The following sections detail the standard experimental procedures for the synthesis,

crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like 2-

Amino-2-indancarboxylic acid.

Synthesis and Crystallization

Synthesis of 2-Amino-2-indancarboxylic acid can be achieved through various established

methods, such as the Strecker synthesis from 2-indanone.

Crystallization Protocol:

e Solvent Selection: A systematic screening of solvents is performed to find a suitable system

where the compound has moderate solubility. Common solvents for amino acids include
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water, ethanol, methanol, and their mixtures.

o Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen
solvent or solvent system. The solution is loosely covered to allow for the slow evaporation of
the solvent at a constant temperature. This process can take several days to weeks.

» Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This
solution is placed in a small, open vial, which is then placed inside a larger, sealed container
with a second solvent (the precipitant) in which the compound is poorly soluble. The vapor of
the precipitant slowly diffuses into the primary solvent, reducing the solubility of the
compound and promoting crystal growth.

o Cooling: A saturated solution of the compound is prepared at an elevated temperature and
then slowly cooled. The decrease in temperature reduces the solubility, leading to
crystallization.

Single-Crystal X-ray Diffraction

e Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is
selected under a microscope and mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays
(commonly Mo Ka, A =0.71073 A, or Cu Ka, A = 1.5418 A) are directed at the crystal. The
crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] A
complete dataset is collected by rotating the crystal through a specific angular range.

o Data Processing: The collected diffraction images are processed to determine the unit cell
dimensions and space group. The intensities of the reflections are integrated and corrected
for various experimental factors.

e Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods to obtain an initial model of the atomic positions. This model is then
refined against the experimental data to improve the fit and obtain the final, accurate crystal
structure.

Visualizations
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The following diagrams illustrate the molecular structure of 2-Amino-2-indancarboxylic acid

and the general workflow for its crystal structure determination.
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Figure 1: Experimental workflow for crystal structure determination.
Figure 2: Molecular structure of 2-Amino-2-indancarboxylic acid.

Conclusion

While a definitive, experimentally determined crystal structure for 2-Amino-2-indancarboxylic
acid is not currently available in the public domain, this guide provides a robust framework for
its analysis. The predicted structural data, detailed experimental protocols, and clear
visualizations offer valuable insights for researchers in medicinal chemistry and structural
biology. The methodologies outlined herein are standard for the structural elucidation of small
organic molecules and can be readily applied to obtain the precise crystal structure of 2-
Amino-2-indancarboxylic acid, which will undoubtedly aid in the future design of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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